C13H12Cl2N2OS2
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Overview
Description
The compound with the molecular formula C13H12Cl2N2OS2 is a complex organic molecule that contains chlorine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C13H12Cl2N2OS2 typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of a chlorinated aromatic compound with a thiol-containing reagent under controlled conditions. The reaction conditions often involve the use of a solvent such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The industrial process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
C13H12Cl2N2OS2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
C13H12Cl2N2OS2: has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of C13H12Cl2N2OS2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
C13H12Cl2N2OS: This compound is similar in structure but lacks one sulfur atom.
C13H12Cl2N2S2: This compound is similar but lacks the oxygen atom.
Uniqueness
C13H12Cl2N2OS2: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H12Cl2N2OS2 |
---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]-5-methyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C13H12Cl2N2OS2/c1-8-11(17-13(15)20-8)12(18)16-6-7-19-10-4-2-9(14)3-5-10/h2-5H,6-7H2,1H3,(H,16,18) |
InChI Key |
QUULZKQNUDDKRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(=O)NCCSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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